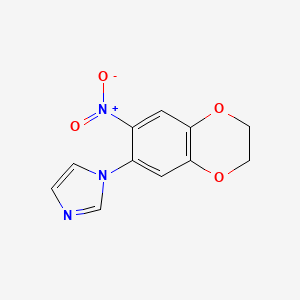

![molecular formula C14H15F3N2O4 B1328655 8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 942474-81-9](/img/structure/B1328655.png)

8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a trifluoromethylated 1-azaspiro[4.5]decane derivative. This class of compounds has garnered interest due to their potential in producing biologically active molecules and their unique chemical properties stemming from the trifluoromethyl group and the spirocyclic structure.

Synthesis Analysis

The synthesis of related trifluoromethylated 1-azaspiro[4.5]decanes has been achieved through copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides. This process involves cyclization and dearomatization, yielding the desired products in moderate to high yields with excellent regioselectivity and diastereoselectivity . Another synthesis route for a similar compound, 8-oxa-2-azaspiro[4.5]decane, utilizes commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, indicating the accessibility of starting materials for constructing such spirocyclic compounds .

Molecular Structure Analysis

The molecular structure of 8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane is characterized by the presence of a 1,4-dioxa-8-azaspiro[4.5]decane core, which is a type of spirocyclic compound where a nitrogen atom is incorporated into the ring system. The trifluoromethyl group and the nitro group attached to the phenyl ring contribute to the electron-withdrawing properties and could influence the reactivity and stability of the molecule.

Chemical Reactions Analysis

Related fluorine-containing 1,4-dioxa-2-azaspiro[4.5]deca-2,6,9-trienes have been synthesized by reacting polyfluorinated cyclohexa-2,5-dienones with nitrile oxides. These reactions occur at the carbonyl group, leading to diastereoisomeric mixtures in good yield . This suggests that the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is amenable to further functionalization through reactions at the carbonyl group.

Physical and Chemical Properties Analysis

The mass spectrometric analysis of 1,4-dioxa-8-azaspiro[4.5]decane has revealed a prominent peak at m/e 87, which is unusual given that ethylenedioxy ketals typically produce a fragment of m/e 86. The study proposed a mechanism for the formation of this unique fragment and provided evidence through deuterium labeling. This indicates that the compound has distinctive fragmentation patterns in mass spectrometry, which could be useful for its identification and structural analysis .

Wissenschaftliche Forschungsanwendungen

Structural Elucidation in Drug Development

- A structural study of a related compound, BTZ043, demonstrates its potential as an antitubercular drug candidate. This compound crystallizes in the triclinic system, with two diastereomeric conformers related by pseudo inversion symmetry. Such structural elucidation is crucial in the development of new pharmaceuticals (Richter et al., 2022).

Application in Organic Synthesis

- Copper-mediated intramolecular trifluoromethylation has been used to construct various trifluoromethylated 1-azaspiro[4.5]decanes. This showcases the versatility of the compound in synthesizing complex organic structures with high regioselectivity and diastereoselectivity (Han et al., 2014).

Nonlinear Optical Material Development

- 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a new organic material for nonlinear optical devices. Its synthesis, characterization, and optical properties, including second harmonic generation, have been studied, indicating its potential in the field of photonics and laser technology (Kagawa et al., 1994).

Mass Spectrometric Analysis

- Mass spectrometric studies of 1,4-dioxa-8-azaspiro[4.5]decane have provided insights into the formation and structure of major fragments, which is vital for understanding the compound's behavior in various chemical contexts (Solomons, 1982).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O4/c15-14(16,17)10-1-2-11(12(9-10)19(20)21)18-5-3-13(4-6-18)22-7-8-23-13/h1-2,9H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGPJHCEEHVJCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)